Hydroxycarboxylic Acid Receptor 2 (GPR109a) Agonist Activity vs. Baseline
A tetrazole derivative incorporating the (5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl) scaffold (specifically 5-(5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)-1H-tetrazole) was evaluated for agonist activity at the human hydroxycarboxylic acid receptor 2 (GPR109a) in human adipocytes using an HTRF cAMP assay. The compound exhibited an EC50 value greater than 1.00E+3 nM (i.e., >1000 nM) [1]. This value provides a quantifiable benchmark for the pyrazole-tetrazole hybrid's potency at this target, which is involved in lipid regulation and anti-inflammatory pathways. The baseline for comparison is the lack of reported activity for the parent methanol compound itself, indicating that further derivatization is required for meaningful target engagement.
| Evidence Dimension | Agonist activity at human GPR109a (EC50) |
|---|---|
| Target Compound Data | >1000 nM (as the tetrazole derivative) |
| Comparator Or Baseline | Parent (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol: not reported; baseline for derivative |
| Quantified Difference | N/A (derivative data only) |
| Conditions | Human adipocytes, HTRF cAMP assay |
Why This Matters
Provides a quantitative SAR starting point for medicinal chemists evaluating the pyrazole core for GPCR-targeted programs, enabling informed prioritization of this scaffold relative to other pyrazole variants in lead optimization.
- [1] BindingDB. BDBM50220844: 5-(5-cyclopropyl-4-fluoro-1H-pyrazol-3-yl)-1H-tetrazole. EC50 >1.00E+3 nM at human GPR109a. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50220844 (Accessed April 2026). View Source
